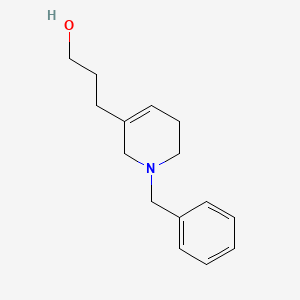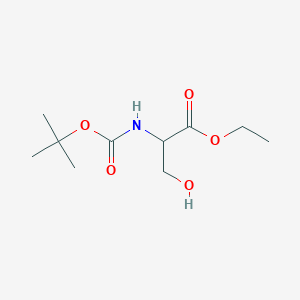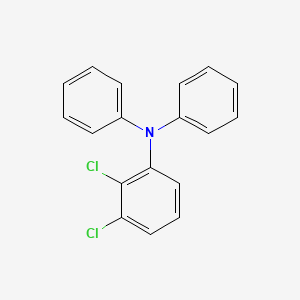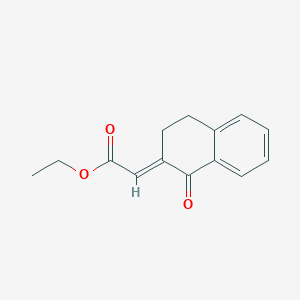![molecular formula C42H50N2O9 B12295180 9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de adiantifolina implica múltiples pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es el método de síntesis total, que ha sido logrado con éxito por los investigadores . La ruta sintética típicamente involucra la formación del núcleo de bisbencilisoquinolina a través de una serie de reacciones de condensación y ciclización. Los reactivos clave utilizados en estas reacciones incluyen varios solventes orgánicos, catalizadores y grupos protectores para asegurar las transformaciones químicas deseadas.
Métodos de producción industrial
La producción industrial de adiantifolina es menos común debido a su estructura compleja y los desafíos asociados con la síntesis a gran escala. Los avances en la química orgánica sintética y la optimización de procesos pueden allanar el camino para métodos de producción más eficientes en el futuro.
Análisis De Reacciones Químicas
Tipos de reacciones
La adiantifolina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La adiantifolina puede oxidarse para formar varios derivados oxidados, que pueden exhibir diferentes actividades biológicas.
Reducción: Las reacciones de reducción se pueden emplear para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, se pueden utilizar para introducir nuevos grupos funcionales o modificar los existentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones químicas de la adiantifolina incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de las reacciones químicas de la adiantifolina dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
La adiantifolina ha sido objeto de una amplia investigación científica debido a sus diversas actividades biológicas. Algunas de sus aplicaciones notables incluyen:
Química: La adiantifolina sirve como un valioso intermedio en la síntesis de otras moléculas orgánicas complejas. Su estructura única la convierte en un bloque de construcción útil para diseñar nuevos compuestos con posibles aplicaciones farmacéuticas.
Biología: En la investigación biológica, la adiantifolina se ha estudiado por su potencial como agente anticancerígeno.
Industria: Si bien las aplicaciones industriales son limitadas, las propiedades químicas únicas de la adiantifolina pueden encontrar uso en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la adiantifolina implica su interacción con objetivos moleculares y vías específicas dentro de los sistemas biológicos. Como un alcaloide bisbencilisoquinolínico, la adiantifolina puede interactuar con varias enzimas y receptores, modulando su actividad. Los objetivos moleculares y las vías exactas involucradas aún se están investigando, pero se cree que su capacidad para inhibir ciertas enzimas y alterar los procesos celulares contribuye a sus efectos biológicos.
Comparación Con Compuestos Similares
La adiantifolina está relacionada estructuralmente con otros alcaloides bisbencilisoquinolínicos, como:
- Berberina
- Palmatina
- Jatrorrizina
En comparación con estos compuestos, la adiantifolina exhibe características estructurales y actividades biológicas únicas. Por ejemplo, su disposición específica de grupos funcionales y estereoquímica puede conferir propiedades farmacológicas distintas. Comprender estas diferencias puede ayudar a los investigadores a diseñar agentes terapéuticos más efectivos y específicos.
Conclusión
La adiantifolina es un compuesto fascinante con un rico perfil químico y biológico. Su estructura compleja y su reactividad diversa la convierten en un valioso objeto de estudio en varios campos científicos.
Propiedades
Fórmula molecular |
C42H50N2O9 |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3 |
Clave InChI |
UEKRHVIBSZVFQN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)



![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)


![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)

![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)
